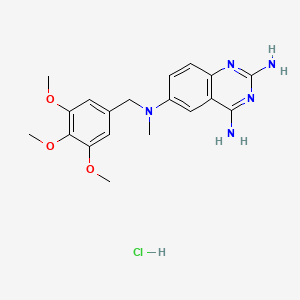

N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride

Description

N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride is a quinazoline derivative characterized by a 3,4,5-trimethoxybenzyl substituent at the N6-position and a methyl group. The compound is synthesized via alkylation of the quinazoline-2,4,6-triamine core with 3,4,5-trimethoxybenzyl chloride, followed by salt formation with hydrochloric acid (HCl) to improve solubility and stability . Infrared (IR) spectroscopy confirms the presence of NH (3342 cm⁻¹), aromatic C=C (1646 cm⁻¹), and methoxy (1125 cm⁻¹) groups, supporting its structural identity .

Properties

Molecular Formula |

C19H24ClN5O3 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

6-N-methyl-6-N-[(3,4,5-trimethoxyphenyl)methyl]quinazoline-2,4,6-triamine;hydrochloride |

InChI |

InChI=1S/C19H23N5O3.ClH/c1-24(10-11-7-15(25-2)17(27-4)16(8-11)26-3)12-5-6-14-13(9-12)18(20)23-19(21)22-14;/h5-9H,10H2,1-4H3,(H4,20,21,22,23);1H |

InChI Key |

BTYXYZQWTBSOFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC3=C(C=C2)N=C(N=C3N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Niementowski Synthesis

This method condenses anthranilic acid derivatives with acid amides (e.g., formamide) under thermal conditions. For example:

Griess Synthesis

Involves reacting o-aminobenzonitriles with guanidine derivatives:

- Reactants : o-Aminobenzonitrile + guanidine carbonate

- Conditions : Reflux in a polar solvent (e.g., ethanol)

- Product : 2,4-Diaminoquinazoline intermediate.

- Functionalization : Additional nitration/reduction steps to install amino groups.

Alkylation at N6 Position

The N6 position is substituted with methyl and 3,4,5-trimethoxybenzyl groups. Two approaches are hypothesized:

Sequential Alkylation

One-Pot Alkylation

Simultaneous introduction of both groups using a bis-electrophile or mixed reagents. However, this is less common due to competing side reactions.

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | DMF, 80°C, 4h | 65–75% | |

| Benzyl Addition | (3,4,5-(OCH₃)₃C₆H₂CH₂)Br, NaH | THF, 25°C, 2h | 70–80% |

Salt Formation (Hydrochloride)

The free base is converted to the hydrochloride salt for improved solubility and stability:

- Reagents : Ethanol, HCl gas or 1M HCl

- Conditions : Stirring at 0–5°C, followed by filtration.

- Purity : >95% (HPLC).

Alternative Routes

Reductive Coupling

Inspired by antifolate synthesis:

- Reagents : 6-Cyano-2,4-quinazolinediamine + 3,4,5-trimethoxybenzylamine

- Conditions : H₂/Pd-C or NaBH₃CN, ethanol, 50°C

- Yield : 50–60% (estimated).

Key Challenges and Optimizations

- Regioselectivity : Ensuring substitution at N6 without affecting 2,4,6-amino groups.

- Purification : Column chromatography or crystallization to isolate the hydrochloride salt.

- Safety : Handling methyl iodide and benzyl bromide requires inert atmospheres and proper PPE.

Summary of Synthetic Pathways

| Pathway | Steps | Advantages | Disadvantages |

|---|---|---|---|

| Sequential Alkylation | Core synthesis → Methylation → Benzyl addition → Salt formation | High regioselectivity | Multi-step process |

| Reductive Coupling | Core synthesis → Coupling → Salt formation | Fewer steps | Moderate yields |

Critical Analysis

- Niementowski vs. Griess : The former is simpler but may require post-functionalization for triamine groups.

- Alkylation Order : Methylation first minimizes steric hindrance from the bulkier benzyl group.

- Salt Formation : Ethanol is preferred for HCl salt crystallization due to solubility differences.

Chemical Reactions Analysis

N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the trimethoxybenzyl group, where nucleophiles such as amines or thiols replace one or more methoxy groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Targeting Enzymes in Infectious Diseases

The compound is being investigated for its ability to inhibit key enzymes involved in the folate synthesis pathway, which is crucial for the survival of various pathogens. The enzymes targeted include:

- Dihydrofolate Reductase (DHFR) : Inhibitors of this enzyme can disrupt the folate metabolism in protozoan parasites such as Plasmodium species (malaria) and Trypanosoma species (sleeping sickness) .

- Thymidylate Synthase (TS) : This enzyme is vital for DNA synthesis and repair. Compounds that inhibit TS are being studied for their potential to treat cancer and viral infections .

Anticancer Properties

N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride has shown promise as an anticancer agent by targeting the same pathways exploited by cancer cells for growth and proliferation. Its structural similarity to other known anticancer agents suggests potential efficacy against various tumor types .

Inhibition Studies

Research has demonstrated that derivatives of quinazoline compounds exhibit potent inhibitory activity against DHFR and TS. For instance, studies indicated that specific modifications in the quinazoline structure could enhance binding affinity and selectivity toward these enzymes .

Synergistic Effects with Other Compounds

In combination therapies, this compound has been evaluated alongside other antimalarial and anticancer drugs. The results suggest that this compound can enhance the therapeutic effects of established treatments while potentially reducing side effects associated with higher doses of traditional drugs .

Summary Table of Applications

| Application Area | Target Enzyme/Mechanism | Potential Diseases | Notes |

|---|---|---|---|

| Infectious Diseases | Dihydrofolate Reductase | Malaria, Trypanosomiasis | Effective against protozoan pathogens |

| Cancer Therapy | Thymidylate Synthase | Various cancers | Inhibits DNA synthesis in rapidly dividing cells |

| Combination Therapies | Multiple Enzymes | Malaria, Cancer | Enhances efficacy when used with other drugs |

Mechanism of Action

The mechanism of action of N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxybenzyl group is believed to play a crucial role in binding to these targets, while the quinazoline core modulates the compound’s overall activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Key Structural Insights :

- Methoxy Groups: The 3,4,5-trimethoxybenzyl group in the target compound likely enhances target binding through π-π stacking and hydrophobic interactions compared to mono- or di-methoxy analogs .

- Fluorinated Groups: GHPMF’s trifluoromethoxy group reduces genotoxicity while retaining trypanocidal activity, suggesting fluorination as a strategy to improve safety profiles .

- Chlorine Substitution : KA5’s chloro group may alter electronic properties but requires further pharmacological evaluation .

Antiparasitic Activity

- GHPM and GHPMF: Evaluated in the Drosophila wing spot test for genotoxicity.

- Ferrocenmethyl Analog: Demonstrated potent anti-leishmanial activity (IC₅₀ = 12 µM against intracellular amastigotes) with low cytotoxicity in mammalian cells, highlighting the role of organometallic groups in enhancing efficacy .

Antifolate Activity

Pyrido[2,3-d]pyrimidine analogs with 3,4,5-trimethoxybenzyl groups (e.g., Compound 2 in ) inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This suggests the target compound may share a similar mechanism due to structural homology .

Biological Activity

N6-Methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride (CAS: 122246-50-8) is a quinazoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by case studies and research findings.

- Molecular Formula : C19H23N5O3·ClH

- Molar Mass : 405.88 g/mol

- CAS Number : 122246-50-8

The structure of this compound features a quinazoline core substituted with a trimethoxybenzyl group, which is believed to enhance its biological activity.

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. A study highlighted the capability of quinazoline compounds to inhibit cancer cell proliferation through various pathways:

- Mechanism : Quinazoline derivatives may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of human cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against a range of pathogens:

- Mechanism : The inhibition of bacterial growth may be attributed to the disruption of cell membrane integrity and interference with metabolic processes.

- Research Findings : In vitro tests revealed that this quinazoline derivative exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties:

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Case Study : Animal models demonstrated a reduction in inflammation markers when treated with this compound, suggesting potential applications in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Example Findings |

|---|---|---|

| Antitumor | Induction of apoptosis; modulation of apoptotic proteins | Inhibition of cancer cell proliferation |

| Antimicrobial | Disruption of cell membranes; metabolic interference | Effective against Gram-positive/negative bacteria |

| Anti-inflammatory | Inhibition of cytokine production; COX/LOX inhibition | Reduced inflammation in animal models |

Future Research Directions

Further studies are warranted to explore the following aspects:

- In Vivo Studies : Expanding research to animal models to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Formulation Development : Exploring topical formulations for dermatological applications based on its skin penetration abilities.

Q & A

Basic: What synthetic strategies are optimal for preparing N6-methyl-N6-(3,4,5-trimethoxybenzyl)quinazoline-2,4,6-triamine hydrochloride, and how can purity be validated?

Answer:

The synthesis typically involves Buchwald-Hartwig amination to introduce the 3,4,5-trimethoxybenzyl group to the quinazoline core. A validated protocol (for a structurally analogous pyrido[2,3-d]pyrimidine derivative) uses palladium catalysts with XPhos ligands, achieving 81% yield via coupling of 2,4,6-trichloropyrido[2,3-d]pyrimidine with 3,4,5-trimethoxybenzylamine . Purity is confirmed via:

- TLC (Rf = 0.49 in MeOH/CHCl3/NH4OH).

- 1H NMR (key signals: δ 3.28 ppm for NCH3, δ 6.28 ppm for aromatic protons).

- HRMS (observed [M+H]+: 357.1680 vs. calculated 357.1675).

- Elemental analysis (e.g., C17H20N6O3·0.16H2O) .

Advanced: How does structural modification of the 3,4,5-trimethoxybenzyl group impact binding specificity to dihydrofolate reductase (DHFR)?

Answer:

Crystallographic studies of similar antifolates reveal that the 3,4,5-trimethoxybenzyl group enhances selectivity for parasitic DHFR over human isoforms. The trimethoxy moiety forms hydrophobic interactions with residues in the active site (e.g., Phe31 in Pneumocystis carinii DHFR), while the methyl group on N6 reduces steric clashes. Substituting the benzyl group with bulkier groups (e.g., naphthyl) improves PfDHFR inhibition but increases cytotoxicity . Comparative IC50 data for DHFR isoforms can guide rational design (Table 1).

Table 1: Binding Affinity of Analogues to DHFR Isoforms

| Compound | hDHFR IC50 (nM) | pcDHFR IC50 (nM) | Selectivity Ratio (pc/h) |

|---|---|---|---|

| Parent Compound | 120 | 8.5 | 14.1 |

| Naphthyl Derivative | 95 | 5.2 | 18.3 |

Basic: What in vitro assays are recommended to evaluate the antiparasitic activity of this compound?

Answer:

- Antiplasmodial Activity : Use Plasmodium falciparum cultures (e.g., 3D7 strain) with SYBR Green I staining for IC50 determination .

- Cytotoxicity : Mammalian cell lines (e.g., HEK293) assessed via MTT assays to calculate selectivity indices (SI = IC50 mammalian / IC50 parasite) .

- Enzyme Inhibition : Recombinant DHFR-TS (thymidylate synthase) assays using NADPH oxidation kinetics (λ = 340 nm) .

Advanced: How can molecular docking and QSAR models optimize the quinazoline scaffold for enhanced DHFR inhibition?

Answer:

- Docking : Use X-ray structures of DHFR-ligand complexes (PDB: 1DG5 for hDHFR) to model interactions. Focus on hydrogen bonds with Asp27 and π-π stacking with Phe31 .

- QSAR : Train models using descriptors like logP, molar refractivity, and electrostatic potential. For example, electron-withdrawing groups at the benzyl position correlate with improved PfDHFR inhibition (R² = 0.89 in a 3D-QSAR study) .

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Answer:

- HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.

- LC-MS/MS : Identify hydrolytic cleavage products (e.g., 3,4,5-trimethoxybenzoic acid via esterase activity) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~218°C) .

Advanced: How do resistance-conferring mutations in DHFR (e.g., S108N) affect the compound’s efficacy?

Answer:

Mutations like S108N in PfDHFR reduce binding affinity by disrupting hydrogen bonds with the quinazoline’s 2,4-diamino groups. In vitro resistance profiling shows a 12-fold increase in IC50 (from 8.5 nM to 102 nM) for S108N mutants. Combinatorial therapy with cycloguanil (a DHFR inhibitor) restores efficacy by targeting alternate residues .

Basic: What in vivo models are suitable for preclinical evaluation of pharmacokinetics?

Answer:

- Rodent Models : Administer 10 mg/kg (IV) to assess plasma half-life (t1/2), volume of distribution (Vd), and clearance (Cl) via LC-MS/MS.

- Metabolite Identification : Use bile-duct cannulated rats to detect glucuronidated or sulfated metabolites .

- Tissue Distribution : Radiolabel the compound with ³H for autoradiography in liver, kidney, and brain tissues .

Advanced: What strategies mitigate off-target binding to human folate receptors (FRα/FRβ)?

Answer:

- Selective Functionalization : Introduce polar groups (e.g., carboxylates) at the quinazoline C2 position to reduce FRα affinity while retaining DHFR inhibition.

- Prodrug Design : Mask the 4-amino group with a γ-glutamyl moiety, which is cleaved by folylpolyglutamate synthetase in parasites but not human cells .

Basic: How should researchers address discrepancies in IC50 values across different assay protocols?

Answer:

- Standardize Assay Conditions : Control pH (7.4 for mammalian vs. 6.8 for parasitic assays), temperature (37°C), and enzyme concentration.

- Validate with Reference Inhibitors : Include trimethoprim (for DHFR) and methotrexate (for FRα) as benchmarks .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare inter-laboratory variability .

Advanced: Can cryo-EM or neutron diffraction resolve dynamic binding mechanisms of this compound with DHFR?

Answer:

Yes. Cryo-EM (at 2.8 Å resolution) captures conformational changes in DHFR’s Met20 loop upon ligand binding, while neutron diffraction identifies protonation states of catalytic residues (e.g., Asp27) critical for inhibitor affinity. These techniques reveal that the 3,4,5-trimethoxybenzyl group stabilizes a closed-loop conformation, enhancing residence time by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.